Ret-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQISTQEBXXLPC-UBVWURDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222755-14-6 | |

| Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Ret-IN-1: A Technical Guide to a Novel RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development history of Ret-IN-1, a potent inhibitor of the Rearranged during Transfection (RET) proto-oncogene. Given the limited publicly available information on this compound, this guide contextualizes its emergence within the broader landscape of selective RET inhibitor development, drawing upon well-documented examples to illustrate key methodologies and principles.

Introduction to RET Kinase and Its Role in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems. Ligand-induced dimerization of RET triggers autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which are pivotal for cell proliferation, survival, and differentiation.

Genetic alterations, including point mutations and chromosomal rearrangements leading to gene fusions, can result in constitutive, ligand-independent activation of RET kinase. These oncogenic alterations are established drivers in various malignancies, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma (PTC). The validation of RET as an oncogenic driver has spurred the development of targeted therapies aimed at inhibiting its aberrant kinase activity.

The Emergence of this compound in the Selective RET Inhibitor Landscape

The development of RET inhibitors has evolved from multi-kinase inhibitors with off-target toxicities to highly selective agents with improved therapeutic windows. Early inhibitors like Vandetanib and Cabozantinib showed activity against RET but also targeted other kinases such as VEGFR2, leading to significant side effects. This created a clear need for more specific inhibitors. The subsequent development and approval of highly selective inhibitors like Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) marked a significant advancement in the treatment of RET-altered cancers.

2.1. Discovery of this compound

This compound was identified as a potent RET kinase inhibitor in the international patent application WO2018071447A1, where it is listed as "Compound Example 552".[1] While a detailed public account of its lead optimization and preclinical development is not available, its disclosure points to its place among the newer generation of selective RET inhibitors. Its chemical scaffold is likely designed to optimize potency against wild-type RET and key resistance mutations.

Mechanism of Action and Signaling Pathway

Like other selective RET inhibitors, this compound is presumed to be an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and survival.

Quantitative Data and Comparative Potency

The primary public data for this compound is its inhibitory potency against wild-type and mutant forms of the RET kinase. This data is crucial for understanding its potential efficacy in both treatment-naive and resistant settings. The V804M "gatekeeper" mutation and the G810R "solvent front" mutation are known mechanisms of acquired resistance to some RET inhibitors.

Table 1: Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M Mutant) | 7 |

| RET (G810R Mutant) | 101 |

| Data extracted from patent WO2018071447A1.[1] |

To provide context, the potency of this compound is compared with other notable RET inhibitors in the following table.

Table 2: Comparative Inhibitory Potency of RET Inhibitors (IC50 in nM)

| Inhibitor | RET (Wild-Type) | RET (V804M) | Other Key Targets (IC50 in nM) |

| This compound | 1 | 7 | Data not publicly available |

| Selpercatinib | ~6 | ~6 | VEGFR2 (>10,000) |

| Pralsetinib | ~0.4 | ~0.5 | VEGFR2 (~35) |

| Vandetanib | ~100 | >3000 | VEGFR2 (~40) |

| Cabozantinib | ~5 | >1000 | VEGFR2 (~0.035), MET (~1.3) |

| Data for comparative inhibitors are compiled from various public sources and may vary based on assay conditions. |

Experimental Protocols

The characterization of a novel kinase inhibitor like this compound involves a cascade of biochemical and cellular assays, followed by in vivo studies. Below are detailed methodologies for key experiments typically employed in this process.

5.1. Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of the compound on the purified RET kinase enzyme.

-

Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

-

Reagents: Recombinant human RET kinase (wild-type or mutant), Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST), Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, test compound (this compound), and kinase reaction buffer.

-

Procedure: a. Serially dilute the test compound in DMSO and then in kinase reaction buffer. b. In a 384-well plate, add the kinase and Eu-labeled antibody mixture. c. Add the diluted test compound. d. Initiate the binding reaction by adding the fluorescently labeled tracer. e. Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

5.2. Cellular RET Phosphorylation Assay

-

Objective: To confirm that the compound inhibits RET autophosphorylation in a cellular context.

-

Methodology (Example: Western Blot):

-

Cell Culture: Culture a RET-dependent cancer cell line (e.g., TT cells with endogenous RET C634W mutation, or Ba/F3 cells engineered to express a KIF5B-RET fusion).

-

Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the membrane with an antibody for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the concentration-dependent inhibition of RET phosphorylation.

-

5.3. Cell Viability Assay

-

Objective: To measure the effect of the compound on the proliferation and viability of RET-driven cancer cells.

-

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed a RET-dependent cell line in a 96-well opaque-walled plate at a predetermined density and allow cells to grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

-

5.4. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a RET-driven cancer cell line or patient-derived xenograft (PDX) fragments into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer this compound via a clinically relevant route (e.g., oral gavage) at various doses and schedules.

-

Efficacy Assessment: Measure tumor volume with calipers twice or thrice weekly. Monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Studies (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess the level of target inhibition (e.g., p-RET levels by Western blot or immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

-

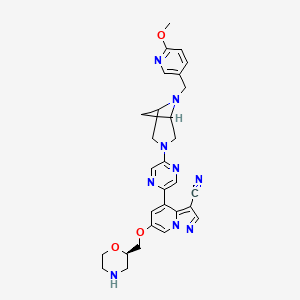

Chemical Structure of this compound

Conclusion

This compound is a potent, next-generation selective RET inhibitor identified from patent literature, demonstrating nanomolar efficacy against wild-type RET and key resistance mutations. While its detailed development history is not public, its potency profile places it alongside other highly effective targeted therapies for RET-driven cancers. The methodologies described in this guide represent the standard workflow for the characterization of such inhibitors, from initial biochemical screening to in vivo efficacy studies. The continued discovery of novel agents like this compound is crucial for expanding the therapeutic arsenal against RET-altered malignancies and overcoming the challenge of acquired resistance.

References

In-Depth Technical Guide to Ret-IN-1: A Potent RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-1 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Aberrant RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, identified as compound example 552 in patent WO2018071447A1, possesses a complex heterocyclic structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H31N9O3 | [1] |

| Molecular Weight | 553.61 g/mol | [1] |

| SMILES | N#CC1=C2C(C3=NC=C(N4CC(C5)N(CC6=CC=C(OC)N=C6)C5C4)N=C3)=CC(OC[C@H]7CNCCO7)=CN2N=C1 | [1] |

| CAS Number | 2222755-14-6 | [1] |

Biological Activity

This compound demonstrates potent inhibitory activity against wild-type RET kinase and is also effective against certain drug-resistant mutants. The half-maximal inhibitory concentrations (IC50) are detailed in the following table.

| Target | IC50 (nM) | Reference |

| RET (Wild-Type) | 1 | [1] |

| RET (V804M Mutant) | 7 | [1] |

| RET (G810R Mutant) | 101 | [1] |

Mechanism of Action: RET Signaling Pathway Inhibition

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2][3][4][5] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4][5] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and the subsequent activation of these oncogenic signaling pathways.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed within patent WO2018071447A1 as compound example 552, a general workflow for the synthesis of similar heterocyclic kinase inhibitors involves a multi-step process. This typically includes the sequential construction of the core heterocyclic systems, followed by the introduction of various side chains through coupling reactions. Purification is generally achieved through chromatographic techniques.

Caption: General Synthetic Workflow for Heterocyclic Kinase Inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The potency of this compound against RET kinase can be determined using a luminescent-based ADP-Glo™ Kinase Assay.[6] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human RET kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

ATP solution

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

-

Add 2 µL of RET kinase solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTS Assay)

The effect of this compound on the proliferation of cancer cell lines with RET alterations can be assessed using a colorimetric MTS assay.[7]

Materials:

-

Human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Caption: Workflow for Cellular Proliferation Assay (MTS).

Conclusion

This compound is a highly potent inhibitor of RET kinase with activity against clinically relevant mutants. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for RET-driven cancers. The detailed methodologies will enable researchers to reliably assess its biochemical and cellular activities and to explore its mechanism of action in greater depth.

References

- 1. adooq.com [adooq.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The RET Kinase Inhibitor Ret-IN-1: A Technical Guide to its Effects on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective RET kinase inhibitor, Ret-IN-1, and its impact on critical downstream signaling pathways. This compound is a valuable research tool for investigating the roles of RET kinase in various cancers and for the development of targeted therapeutics. This document compiles quantitative data, detailed experimental protocols, and visual representations of the inhibitor's mechanism of action to support researchers in their studies.

Introduction to this compound

This compound is a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Biochemical assays have demonstrated its potent activity against wild-type RET as well as clinically relevant mutations, such as the V804M gatekeeper mutation and the G810R solvent front mutation[1]. It is understood from patent information and comparative biochemical data that this compound is synonymous with Selpercatinib (also known as LOXO-292), a compound approved for the treatment of various RET-driven cancers[1]. Constitutive activation of RET through mutations or gene fusions drives oncogenesis by promoting uncontrolled cell proliferation and survival, primarily through the MAPK/ERK and PI3K/AKT signaling cascades[1][2][3]. This compound exerts its anti-tumor activity by binding to the ATP-binding site of the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways[1].

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against RET kinase and its impact on cell viability in RET-driven cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase Variants

| Target | IC50 (nM) | Assay Type |

| RET (Wild-Type) | 1 | Biochemical Kinase Assay |

| RET (V804M Mutant) | 7 | Biochemical Kinase Assay |

| RET (G810R Mutant) | 101 | Biochemical Kinase Assay |

| (Data sourced from AdooQ Bioscience, referencing patent WO2018071447A1)[1] |

Table 2: Cellular Activity of this compound (Selpercatinib) in RET Fusion-Positive Thyroid Cancer Cells

| Cell Line | RET Fusion | Assay Type | IC50 (nM) | Treatment Duration |

| TPC-1 | CCDC6-RET | Cell Viability (WST Assay) | 3 | Not Specified |

| TPC-1 | CCDC6-RET | Cell Viability | 15 | 72 hours |

| (Data from studies on Selpercatinib in TPC-1 cells) |

Effect on Downstream Signaling Pathways

This compound effectively suppresses the phosphorylation of key components in the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

RET Signaling Overview

Upon activation, the RET receptor tyrosine kinase undergoes autophosphorylation, creating docking sites for adaptor proteins that initiate a cascade of downstream signaling events. The two major pathways implicated in RET-driven oncogenesis are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway[2][3].

Figure 1: Simplified RET downstream signaling pathways and the point of inhibition by this compound.

Inhibition of Downstream Signaling by this compound

Studies using the RET fusion-positive papillary thyroid carcinoma cell line, TPC-1 (harboring a CCDC6-RET fusion), have demonstrated the potent inhibitory effect of this compound (Selpercatinib) on downstream signaling. Western blot analysis shows a dose-dependent reduction in the phosphorylation of RET, MEK, ERK, and AKT upon treatment with the inhibitor.

In TPC-1 cells, treatment with Selpercatinib for 24 hours leads to a significant, dose-dependent suppression of RET, MEK, ERK, and AKT phosphorylation[4]. This demonstrates that this compound effectively blocks both the MAPK and PI3K/AKT/mTOR signaling pathways in RET fusion-positive cancer cells[4].

The following diagram illustrates the workflow for assessing the impact of this compound on these pathways.

Figure 2: Experimental workflow for analyzing the effect of this compound on downstream signaling.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.

Cell Viability Assay (MTT/WST-based)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of this compound.

Materials:

-

RET fusion-positive cell line (e.g., TPC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (Selpercatinib) stock solution (in DMSO)

-

MTT or WST reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the crystals.

-

For WST assay: Add 10 µL of WST reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Phospho-Protein Analysis

This protocol details the detection of changes in the phosphorylation status of RET and its downstream targets, ERK and AKT, following treatment with this compound.

Materials:

-

RET fusion-positive cell line (e.g., TPC-1)

-

6-well cell culture plates

-

This compound (Selpercatinib) stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (diluted in blocking buffer):

-

Phospho-RET (Tyr905)

-

Total RET

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

Phospho-Akt (Ser473)

-

Total Akt

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each target.

Conclusion

This compound (Selpercatinib) is a potent and selective inhibitor of RET kinase that effectively abrogates downstream signaling through the MAPK/ERK and PI3K/AKT pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating RET-driven cancers and for the preclinical evaluation of novel RET inhibitors. The use of appropriate cell models and robust experimental techniques, as outlined here, is crucial for obtaining reliable and reproducible data on the mechanism and efficacy of such targeted therapies.

References

- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Activation of the AKT-mTOR pathway confers selpercatinib resistance in thyroid cancer cells harboring the CCDC6-RET fusion gene - PMC [pmc.ncbi.nlm.nih.gov]

Investigating RET Inhibitors in RET Fusion-Positive Cell Lines: A Technical Guide

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Chromosomal rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutively active kinase domains, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[2][3][4][5] These RET fusion proteins are key oncogenic drivers, making them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the investigation of a representative selective RET inhibitor, herein referred to as Ret-IN-1, in RET fusion-positive cancer cell lines. The information presented is a synthesis of published data on various RET inhibitors and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action of RET Kinase and Fusion Proteins

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[5][6] This interaction induces RET dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6][7] These phosphorylated tyrosines then serve as docking sites for various adaptor and signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for regulating cell proliferation, survival, and migration.[3][4][5][6]

In RET fusion-positive cancers, the N-terminal partner of the fusion protein typically contains a dimerization domain that facilitates ligand-independent dimerization and constitutive activation of the RET kinase domain.[8][9] This uncontrolled signaling from the RET fusion oncoprotein drives tumorigenesis.[6]

This compound: A Representative Selective RET Inhibitor

This compound is a conceptual potent and selective small molecule inhibitor of the RET kinase. Its mechanism of action involves competing with ATP for binding to the kinase domain of the RET protein, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition of RET signaling leads to decreased cell proliferation and increased apoptosis in cancer cells harboring activating RET alterations.

Preclinical Investigation of this compound in RET Fusion-Positive Cell Lines

The following sections detail the experimental protocols and data derived from studies investigating the effects of RET inhibitors in various RET fusion-positive cancer cell lines.

Cell Lines

A variety of human cancer cell lines harboring different RET fusions are utilized to study the efficacy of RET inhibitors.

| Cell Line | Cancer Type | RET Fusion Partner |

| LC-2/ad | Lung Adenocarcinoma | CCDC6 |

| CUTO22 | Non-Small Cell Lung Cancer | KIF5B |

| CUTO32 | Non-Small Cell Lung Cancer | KIF5B |

| CUTO42 | Non-Small Cell Lung Cancer | EML4 |

| TT | Medullary Thyroid Carcinoma | N/A (MEN2A, C634W mutation) |

This table is a compilation of cell lines mentioned in the search results and serves as a representative list.

Experimental Protocols

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 2,500-10,000 cells/well) and allow them to adhere overnight.[10]

-

Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.[8][11]

-

Viability Assessment: Measure cell viability using a commercially available reagent such as MTS or alamarBlue.[8]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.[11]

Western blotting is used to assess the phosphorylation status of RET and key downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total RET, phosphorylated RET (p-RET), and downstream targets like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

These assays quantify the induction of programmed cell death by this compound.

Protocol:

-

Treatment: Treat cells with varying concentrations of this compound for 24 to 48 hours.[8]

-

Caspase Activity: Measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or fluorogenic substrate.[8]

-

Data Analysis: Quantify the fold-change in caspase activity relative to vehicle-treated control cells.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on RET inhibitors in RET fusion-positive cell lines.

Table 1: In Vitro Efficacy of RET Inhibitors (IC50 Values in nM)

| Cell Line | RET Fusion | Pralsetinib (BLU-667) | Cabozantinib | Vandetanib | RXDX-105 |

| LC-2/ad | CCDC6-RET | Sensitive | 11 (9-14) | 100 (66-151) | 39 (32-48) |

| CUTO22 | KIF5B-RET | <50 | - | - | - |

| CUTO32 | KIF5B-RET | >300 | - | - | - |

| CUTO42 | EML4-RET | <50 | - | - | - |

| 3T3-RET | CCDC6-RET | - | 13 (9-18) | 59 (43-81) | 12 (10-14) |

| HBECp-RET1 | CCDC6-RET | - | 35 (28-44) | 135 (111-164) | 16 (13-20) |

| ECLC5B | TRIM33-RET | - | 13 (10-16) | 125 (102-154) | 11 (9-13) |

Data compiled from multiple sources.[8][11] Dashes indicate data not available from the provided search results.

Table 2: Apoptosis Induction by RET Inhibitors (Caspase 3/7 Activity)

| Cell Line | Inhibitor | Concentration (µM) | Fold Increase in Caspase 3/7 Activity |

| 3T3-RET | Cabozantinib | 1 | ~2.5 |

| HBECp-RET1 | Cabozantinib | 1 | ~1.5 |

| ECLC5B | Cabozantinib | 1 | ~2.0 |

Data is representative and based on graphical information from a cited study.[8]

Visualizations

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the points of intervention by RET inhibitors.

Caption: Canonical RET signaling pathway and inhibition by this compound.

Experimental Workflow for Cell Viability Assay

This diagram outlines the key steps in determining the IC50 of this compound.

Caption: Workflow for determining the IC50 of this compound.

Mechanism of RET Fusion Protein Activation

This diagram illustrates how RET fusion proteins lead to constitutive signaling.

Caption: Mechanism of oncogenic activation by RET fusion proteins.

Conclusion

The investigation of selective RET inhibitors like the representative this compound in RET fusion-positive cell lines is a critical component of preclinical drug development. The methodologies outlined in this guide, from cell-based assays to the analysis of signaling pathways, provide a robust framework for evaluating the efficacy and mechanism of action of novel therapeutic agents. The data consistently demonstrates that potent and selective inhibition of the RET oncoprotein can lead to significant anti-tumor activity in preclinical models, paving the way for clinical translation and improved outcomes for patients with RET-driven cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ret-IN-1: A Technical Guide to Overcoming Drug Resistance in RET-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ret-IN-1, a potent RET kinase inhibitor, and its role in addressing acquired drug resistance in cancers driven by RET alterations. This document details the mechanism of action of this compound, presents its inhibitory activity against wild-type and clinically relevant mutant forms of RET, and provides comprehensive experimental protocols for its preclinical evaluation.

Introduction: The Challenge of Acquired Resistance in RET-Targeted Therapy

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), primarily through gene fusions and activating mutations. The development of selective RET inhibitors, such as selpercatinib and pralsetinib, has marked a significant advancement in treating these malignancies. However, a substantial challenge in the long-term efficacy of these therapies is the emergence of acquired resistance.

Mechanisms of resistance to RET inhibitors are broadly classified into two categories:

-

On-target resistance: This involves the acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. Two of the most clinically significant resistance mutations are:

-

V804M: A "gatekeeper" mutation that sterically hinders the binding of some inhibitors.

-

G810R/S/C: "Solvent front" mutations that also disrupt the inhibitor's ability to bind effectively.

-

-

Off-target (or bypass) resistance: This occurs through the activation of alternative signaling pathways that circumvent the need for RET signaling, such as the amplification of MET or KRAS.

Addressing on-target resistance is a key focus of next-generation RET inhibitor development. This compound is a novel compound that has demonstrated potent activity against both wild-type RET and key resistance mutations, positioning it as a promising candidate to overcome treatment failure.

This compound: A Potent Inhibitor of Wild-Type and Mutant RET

This compound is a RET kinase inhibitor identified from patent WO2018071447A1 as Compound Example 552.[1] It exhibits potent enzymatic inhibition of wild-type RET and maintains strong activity against the V804M gatekeeper mutation and the G810R solvent front mutation, which are common mechanisms of clinical resistance to first-generation selective RET inhibitors.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound was determined through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | This compound IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M Mutant) | 7 |

| RET (G810R Mutant) | 101 |

| Data sourced from AdooQ Bioscience and MedChemExpress, referencing patent WO2018071447A1.[1] |

These data highlight the potent activity of this compound against the wild-type enzyme and its ability to effectively inhibit the V804M gatekeeper mutation. While there is a reduction in potency against the G810R solvent front mutation, the IC50 remains in a nanomolar range that suggests potential for clinically meaningful activity.

RET Signaling Pathway and Mechanism of Inhibition

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. These pathways include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades. In cancer, RET fusions or mutations lead to ligand-independent, constitutive activation of these pathways. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of RET, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent activation of downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for the preclinical evaluation of this compound. These protocols are representative of standard practices in the field for characterizing kinase inhibitors.

In Vitro RET Kinase Activity Assay (IC50 Determination)

This protocol describes a luminescent kinase assay to measure the amount of ADP produced in the kinase reaction, which is then used to determine the IC50 value of an inhibitor.

Materials:

-

Recombinant human RET enzyme (wild-type and mutants)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the RET enzyme and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines harboring RET alterations.

Materials:

-

RET-driven cancer cell lines (e.g., Ba/F3 cells engineered to express KIF5B-RET)

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting cell viability against inhibitor concentration.

Western Blot Analysis of RET Pathway Inhibition

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of RET and its downstream effectors like ERK and AKT in cells.

Materials:

-

RET-driven cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to attach. Starve cells of serum if necessary, then treat with this compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

RET-driven cancer cell line

-

Matrigel (optional)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot).

-

Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion

This compound is a potent RET kinase inhibitor with a promising profile for overcoming acquired resistance to first-generation RET-targeted therapies. Its strong activity against both wild-type RET and key resistance mutations, such as V804M and G810R, suggests its potential as a valuable therapeutic agent in the treatment of RET-driven cancers. The experimental protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other next-generation RET inhibitors. Further in vivo studies and eventual clinical trials will be necessary to fully elucidate the therapeutic potential of this compound in patients who have developed resistance to current treatments.

References

An In-depth Technical Guide to Ret-IN-1 as a Chemical Probe for RET Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ret-IN-1, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details its mechanism of action, quantitative biochemical data, and detailed protocols for its characterization as a chemical probe in RET-related biological research.

Introduction to RET and the Role of Chemical Probes

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the nervous and renal systems.[1][2][3] Ligand-induced dimerization of RET triggers autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT cascades, which are vital for cell proliferation, survival, and differentiation.[4]

Aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements (gene fusions), is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[4][5][6] This has led to the development of RET-targeted therapies. However, the emergence of drug resistance, often through secondary mutations in the RET kinase domain, presents a significant clinical challenge.[7][8]

Chemical probes are essential tools for dissecting the complexities of kinase signaling and for the validation of new therapeutic targets.[9] An ideal chemical probe for a kinase should exhibit high potency, well-characterized selectivity, and cellular activity.[9] this compound is a valuable research tool for investigating RET biology due to its potent inhibition of wild-type RET and, notably, its activity against key drug-resistant mutants.

This compound: Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the RET kinase domain, thereby preventing its catalytic activity and subsequent downstream signaling.[10][11] Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C29H31N9O3 |

| Molecular Weight | 553.61 g/mol |

| CAS Number | 2222755-14-6 |

Quantitative Data

The potency of this compound has been characterized biochemically against wild-type RET and clinically relevant mutant forms. The data presented below is sourced from publicly available information.[10]

Table 1: Biochemical Potency of this compound against RET Kinase Variants

| Target | IC50 (nM) | Significance |

| RET (Wild-Type) | 1 | Potent inhibition of the native enzyme. |

| RET (V804M) | 7 | Activity against the "gatekeeper" mutation, which confers resistance to some multi-kinase inhibitors. |

| RET (G810R) | 101 | Activity against a "solvent front" mutation, a common mechanism of acquired resistance to selective RET inhibitors. |

Table 2: Representative Kinase Selectivity Profile for a Chemical Probe

A critical characteristic of a chemical probe is its selectivity. This is typically determined by screening the compound against a large panel of kinases (a "kinome scan"). While a specific kinome scan for this compound is not publicly available, the following table illustrates how such data would be presented and interpreted. A highly selective probe will show potent inhibition of the intended target (RET) with significantly less activity against other kinases.

| Kinase Target | % Inhibition @ 1 µM | Notes on Interpretation |

| RET | >99% | Primary Target: Strong inhibition is expected. |

| VEGFR2 | <10% | Off-Target: Low inhibition of kinases like VEGFR2 is desirable to avoid toxicities associated with multi-kinase inhibitors.[2][12] |

| FGFR1 | <15% | Off-Target: Demonstrates selectivity over other receptor tyrosine kinases. |

| SRC | <20% | Off-Target: Shows selectivity against a non-receptor tyrosine kinase. |

| ... (and other kinases in the panel) | ... | A comprehensive panel would include hundreds of kinases. |

Experimental Protocols

The following are detailed, representative methodologies for characterizing this compound's activity from a biochemical to a cellular level.

This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant RET kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

-

Recombinant human RET kinase (e.g., C-terminal domain, GST-tagged)

-

Kinase substrate peptide (e.g., IGF-1Rtide)[9]

-

ATP solution (at Km concentration for RET)

-

This compound (dissolved in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Then, create a 10-point, 3-fold serial dilution.

-

Reaction Setup: a. To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer). b. Add 1 µL of the this compound serial dilution or DMSO (for positive and negative controls). c. Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate Kinase Reaction: a. Add 5 µL of ATP solution to each well to start the reaction. b. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[13] c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13] d. Incubate at room temperature for 30 minutes.[13]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence values to % inhibition relative to controls. Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the effect of this compound on the viability of a RET-dependent cancer cell line (e.g., TT cells, which harbor an endogenous activating RET C634W mutation). A reduction in cell viability upon treatment indicates that the compound is active in a cellular context.

Materials:

-

TT human medullary thyroid cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in 100% DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Clear-bottom, black-walled 96-well cell culture plates

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding: a. Trypsinize and count TT cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the appropriate wells. c. Incubate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: a. Add 20 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.

-

Data Acquisition: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

This protocol determines whether this compound inhibits RET signaling within cells by measuring the phosphorylation status of RET and a key downstream effector, ERK.

Materials:

-

TT cells or another RET-dependent cell line

-

This compound

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: a. Seed TT cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. c. Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold Lysis Buffer per well. d. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

-

Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentration for all samples. c. Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel and then transfer the proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C, diluted in Blocking Buffer. e. Wash the membrane three times with TBST for 5-10 minutes each. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again as in step 3e.

-

Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane (if necessary) and re-probe for total RET, phospho-ERK, total ERK, and the loading control. d. Quantify the band intensities to determine the ratio of phosphorylated to total protein at each concentration of this compound.

Visualizations

Caption: Canonical RET signaling pathway and the inhibitory action of this compound.

Caption: Logical workflow for the characterization of a novel RET chemical probe.

Conclusion

This compound is a potent and valuable chemical probe for the study of RET kinase biology. Its demonstrated activity against wild-type RET, as well as clinically significant resistance mutations (V804M and G810R), makes it a particularly useful tool for investigating mechanisms of drug resistance and for the preclinical validation of novel therapeutic strategies targeting RET-driven cancers. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the role of RET in health and disease.

References

- 1. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. Rearranged During Transfection (RET) Kinase Inhibitors | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. adooq.com [adooq.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols: Ret-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearranged during transfection (RET) receptor tyrosine kinase is a critical driver in various cancers, making it a key target for therapeutic intervention.[1] Ret-IN-1 is a potent inhibitor of RET kinase.[2] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against wild-type and mutant forms of the RET protein. The provided methodology is essential for researchers engaged in the characterization of RET inhibitors and the development of novel cancer therapeutics.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3][4] Genetic alterations, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of the RET kinase, driving the development and progression of various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][5] RET inhibitors function by binding to the ATP-binding site of the RET protein, which blocks its activation and downstream signaling pathways.[3][4]

This compound has been identified as a potent inhibitor of RET kinase. Understanding its inhibitory profile through in vitro kinase assays is a fundamental step in its preclinical evaluation. This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against RET kinase.

RET Signaling Pathway

Under normal physiological conditions, the RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[6]

Caption: Canonical RET signaling pathway activation and downstream effects.

Quantitative Data Summary

The inhibitory activity of this compound against wild-type and mutant RET kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Kinase Target | This compound IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M Mutant) | 7 |

| RET (G810R Mutant) | 101 |

Data sourced from AdooQ Bioscience.[2]

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity and, conversely, an increase in luminescence in the presence of an inhibitor signifies its potency.

Materials and Reagents

-

Recombinant RET Kinase (Wild-Type or mutant)

-

This compound (dissolved in 100% DMSO)

-

Kinase Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Kinase Assay Buffer:

-

50 mM HEPES (pH 7.5)

-

10 mM MgCl2

-

1 mM EGTA

-

2 mM DTT (add fresh)

-

0.01% Brij-35

-

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Workflow for the this compound in vitro kinase assay.

Procedure

-

Reagent Preparation:

-

Prepare the Kinase Assay Buffer and keep it on ice. Add DTT to the buffer just before use.

-

Thaw the recombinant RET kinase, substrate, and ATP on ice.

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:10 serial dilutions.

-

Prepare a working solution of RET kinase and substrate in the Kinase Assay Buffer. The final concentration of the kinase will need to be optimized for the specific assay format.

-

Prepare a working solution of ATP in the Kinase Assay Buffer. The concentration should be at or near the Km of the enzyme for ATP.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells of the assay plate.

-

Include "no enzyme" wells as a background control.

-

-

Enzyme Addition:

-

Add the RET kinase solution to all wells except the "no enzyme" controls.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Start the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

-

Incubate as required by the detection kit (typically 30-60 minutes at room temperature).

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Data Analysis

-

Subtract the average signal from the "no enzyme" control wells from all other data points.

-

Normalize the data by setting the average signal of the DMSO control wells to 100% activity and the "no enzyme" control to 0% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This protocol provides a robust framework for the in vitro evaluation of this compound's inhibitory activity against RET kinase. Adherence to this methodology will enable researchers to generate reliable and reproducible data, which is crucial for the continued development of targeted cancer therapies. The potent inhibitory profile of this compound, particularly against wild-type RET, underscores its potential as a valuable research tool and therapeutic candidate.

References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 2. adooq.com [adooq.com]

- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 4. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. RET inhibitor - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based Assays Using a Selective RET Inhibitor in Cancer Research

For research use only. Not for use in diagnostic procedures.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell types.[1] However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other thyroid cancers.[1][2] These alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation, survival, and migration through downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4]

Selective RET inhibitors are a class of targeted therapies designed to specifically block the kinase activity of the RET protein, thereby inhibiting the growth of RET-driven cancers.[1] While specific public data on "Ret-IN-1" is limited, this document provides detailed protocols and application notes using a representative selective RET inhibitor, Selpercatinib (LOXO-292), to demonstrate the principles and methodologies for evaluating RET-targeted compounds in cell-based cancer research. These assays are fundamental for characterizing the efficacy, selectivity, and mechanism of action of RET inhibitors.

Principle of Action

Selective RET inhibitors, such as Selpercatinib, function by competing with ATP for binding to the kinase domain of the RET protein. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling cascades that are essential for tumor cell growth and survival.[3] The high selectivity of these inhibitors for RET over other kinases minimizes off-target effects, leading to a more favorable safety profile compared to multi-kinase inhibitors.[5]

Data Presentation

The following tables summarize the inhibitory activity of Selpercatinib, a representative selective RET inhibitor, against various RET-altered cancer cell lines.

Table 1: In Vitro IC50 Values of Selpercatinib in RET-Altered Cancer Cell Lines

| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |

| TT | Medullary Thyroid Cancer | RET C634W | 6 |

| MTC-T1 | Medullary Thyroid Cancer | RET M918T | <1 |

| Ba/F3 | Pro-B Cell Line | KIF5B-RET | 1 |

| Ba/F3 | Pro-B Cell Line | CCDC6-RET | <1 |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET | 1.9 |

Data is compiled from various preclinical studies. Actual IC50 values may vary depending on experimental conditions.

Signaling Pathway

Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to the phosphorylation of key tyrosine residues in its intracellular domain. These phosphotyrosines serve as docking sites for various adaptor and signaling proteins, initiating a cascade of downstream pathways that drive oncogenesis. The primary signaling pathways activated by aberrant RET signaling include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[3]

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.[3]

-

JAK/STAT Pathway: Involved in cell proliferation and survival.[3]

-

PLCγ Pathway: Contributes to cell growth and invasion.[3]

A selective RET inhibitor, such as Selpercatinib, blocks the initial autophosphorylation of RET, thereby preventing the activation of these downstream pathways.

Caption: RET Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of a selective RET inhibitor on the viability and proliferation of cancer cells.

Materials:

-

RET-altered cancer cell lines (e.g., TT, LC-2/ad)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Selective RET inhibitor (e.g., Selpercatinib) dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the selective RET inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

-

Caption: Workflow for Cell Viability Assay.

Western Blot Analysis of RET Pathway Inhibition